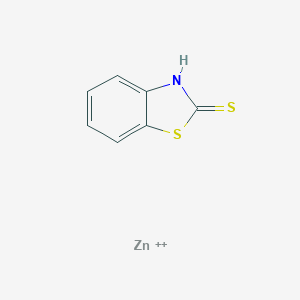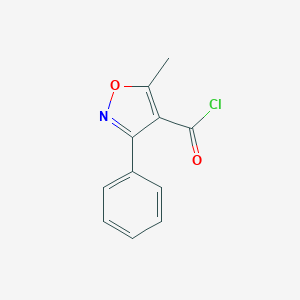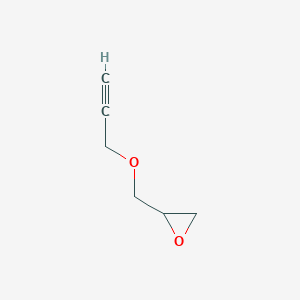
Glycidyl propargyl ether
Overview
Description
Glycidyl propargyl ether (GPE) is a glycidyl ether containing a terminal alkyne group . It is a highly reactive bifunctional monomer, semiproduct, and building block for multipurpose organic synthesis .
Synthesis Analysis
Glycidyl propargyl ether can be synthesized from propargyl alcohol and epichlorohydrin in a superbasic suspension of NaOH–DMSO . This reaction results in an 80% yield of glycidyl propargyl ether . Another method involves the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether .
Molecular Structure Analysis
The molecular formula of Glycidyl propargyl ether is C6H8O2 . It is a glycidyl ether containing a terminal alkyne group .
Chemical Reactions Analysis
Glycidyl propargyl ether is used in the synthesis of propargyl-functional poly(carbonate)s, hyperbranched polyglycerol (hbPG), alkyne-functionalized polytetrahydrofuran (PTHF) diols, and dextran-based cyclodextrin polymers . It can also participate in thiol-yne/thiol-epoxy hybrid crosslinked materials based on propargyl modified hyperbranched poly(ethyleneimine) and diglycidylether of bisphenol A resins .
Physical And Chemical Properties Analysis
Glycidyl propargyl ether is a liquid at 20°C . It has a refractive index of 1.448 and a density of 1.040 g/mL at 20°C . Its molecular weight is 112.13 .
Scientific Research Applications
Synthesis of Alkyne-Functionalized Discrete Oligomers
GPE is utilized in the high-throughput synthesis of alkyne-functionalized discrete oligomers. These oligomers are significant for their precise control over the number and nature of functional groups, which is crucial for studies in self-assembly and efficacy in biological systems. The use of GPE allows for the creation of polyether backbones that are flexible, biocompatible, and hydrolytically stable .
Antibacterial Applications
The discrete oligomers synthesized using GPE have shown enhanced activity with lower toxicity compared to traditional disperse samples. This makes GPE a valuable compound in the development of new antibacterial agents, where the control over molecular structure can lead to more effective and safer treatments .
Drug Delivery Systems
GPE-derived multifunctional oligomers can serve as delivery vehicles for drugs, proteins, or nucleic acids. The presence of multiple alkyne groups in GPE allows for facile post-functionalization, enabling the targeting of specific cells or tissues, thereby enhancing the efficiency of drug delivery systems .
Synthesis of Propargyl-Functional Polycarbonates
GPE is a precursor in the synthesis of propargyl-functional polycarbonates. These materials are of interest due to their potential applications in coatings, electronics, and as matrices for composite materials .
Creation of Hyperbranched Polyglycerol
Hyperbranched polyglycerol (hbPG) can be synthesized using GPE. hbPG has numerous applications, including as a drug carrier, in cosmetics, and in the creation of hydrogels for biomedical applications due to its water solubility and biocompatibility .
Production of Alkyne-Functionalized Polytetrahydrofuran Diols
GPE is used to produce alkyne-functionalized polytetrahydrofuran (PTHF) diols. PTHF diols are important in the manufacture of spandex fibers, polyurethane coatings, and elastomers, offering enhanced properties due to the alkyne functionality .
Dextran-Based Cyclodextrin Polymers
The synthesis of dextran-based cyclodextrin polymers is another application of GPE. These polymers have the potential to be used in drug delivery, as they can form inclusion complexes with various drugs, enhancing solubility and stability .
Biotechnology Strategies
Emerging biotechnology strategies, such as lysosomal targeting chimera (LYTAC) platforms, utilize synthetic macromolecules directly. GPE’s ability to form discrete, multifunctional oligomers makes it a key component in these innovative therapeutic approaches .
Mechanism of Action
Target of Action
Glycidyl propargyl ether (GPE) is a glycidyl ether containing a terminal alkyne group . It is primarily used as a monomer, semiproduct, and building block for multipurpose organic synthesis .
Mode of Action
The mode of action of GPE is primarily through its interaction with other compounds during synthesis. It is highly reactive due to the presence of the terminal alkyne group . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Biochemical Pathways
GPE is involved in the synthesis of various polymers. For instance, it can be used in the synthesis of propargyl-functional poly(carbonate)s, hyperbranched polyglycerol (hbPG), alkyne-functionalized polytetrahydrofuran (PTHF) diols, and dextran-based cyclodextrin polymers . In these processes, GPE interacts with other monomers or initiators to form the desired polymer.
Result of Action
The result of GPE’s action is the formation of various polymers with different properties. These polymers can have a wide range of applications, including in the biomedical field . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its application.
Action Environment
The action of GPE can be influenced by various environmental factors. For instance, the yield of GPE from propargyl alcohol and epichlorohydrin can be affected by the reaction conditions, such as the presence of a superbasic suspension NaOH–DMSO . Additionally, the polymerization reactions involving GPE can be influenced by factors such as the temperature and the presence of other reactants .
Safety and Hazards
Glycidyl propargyl ether is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory sensitization . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .
Future Directions
Glycidyl propargyl ether has potential applications in the synthesis of functional and biopolymers, new types of epoxy resins, and also innovation products of small-scale chemical industry . It can also be used in the synthesis of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether . This opens up new research opportunities in materials science and pharmaceuticals .
properties
IUPAC Name |
2-(prop-2-ynoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZCLMMUNCHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl propargyl ether | |
CAS RN |
18180-30-8 | |
| Record name | 18180-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl Propargyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



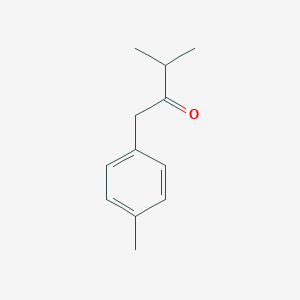
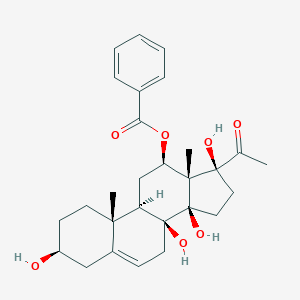
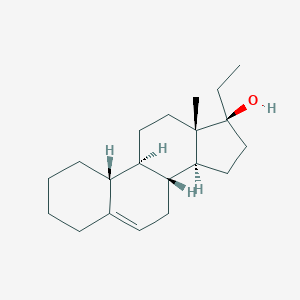
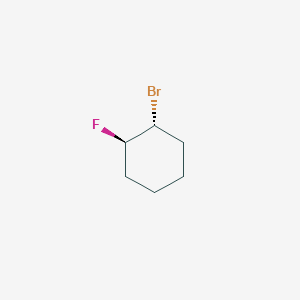
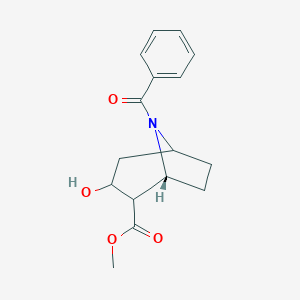
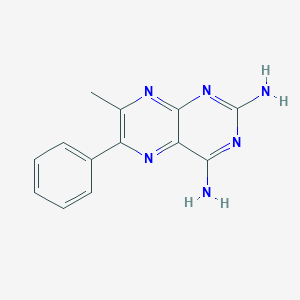


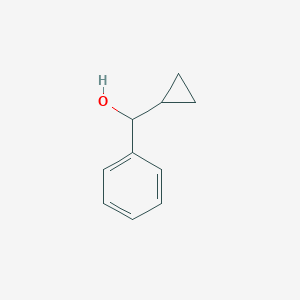
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

